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  • Product: [3-(Cyclopentyloxy)phenyl]methanamine
  • CAS: 953717-49-2

Core Science & Biosynthesis

Foundational

Role of [3-(Cyclopentyloxy)phenyl]methanamine as a PDE4 inhibitor intermediate

The Role of [3-(Cyclopentyloxy)phenyl]methanamine as a PDE4 Inhibitor Intermediate Executive Summary In the landscape of phosphodiesterase 4 (PDE4) inhibition, the [3-(Cyclopentyloxy)phenyl]methanamine scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of [3-(Cyclopentyloxy)phenyl]methanamine as a PDE4 Inhibitor Intermediate

Executive Summary

In the landscape of phosphodiesterase 4 (PDE4) inhibition, the [3-(Cyclopentyloxy)phenyl]methanamine scaffold represents a critical structural motif. While second-generation inhibitors like Rolipram and Piclamilast popularized the 3-cyclopentyloxy-4-methoxy substitution pattern, the mono-substituted [3-(Cyclopentyloxy)phenyl]methanamine serves as a vital tool for Structure-Activity Relationship (SAR) deconvolution. It isolates the contribution of the "hydrophobic clamp" (Q2 pocket interaction) without the steric or electronic influence of the para-methoxy group. This guide details the mechanistic rationale, high-fidelity synthesis, and strategic application of this intermediate in modern drug discovery.

Mechanistic Rationale: The "Hydrophobic Clamp"

To understand the utility of [3-(Cyclopentyloxy)phenyl]methanamine, one must first deconstruct the PDE4 active site. The catalytic domain of PDE4 contains a distinct hydrophobic pocket, often termed the Q2 pocket or "Rolipram binding site," which is unique compared to other PDE families.

The Pharmacophore Triad

Effective PDE4 inhibitors generally require three structural components:

  • The Metal Binding Domain: A heterocyclic core (e.g., pyridine, pyrimidine, adenine) that coordinates with the Zinc/Magnesium ions in the active site.

  • The Q1 Pocket Occupant: Typically a methoxy or difluoromethoxy group that fills a small hydrophobic cleft.

  • The Q2 Pocket "Clamp": A bulky, lipophilic group that locks the inhibitor into the allosteric hydrophobic pocket.

[3-(Cyclopentyloxy)phenyl]methanamine is the modular building block responsible for satisfying the Q2 Pocket requirement. The cyclopentyl ring provides the optimal steric volume to displace water and form Van der Waals interactions with residues (specifically Tyr358 and Ile336 in PDE4D), acting as a "hydrophobic clamp" that stabilizes the inhibitor-enzyme complex.

The Linker Advantage

The methanamine (benzylamine) tail provides a versatile nitrogen nucleophile. Unlike benzoic acid intermediates (used in Piclamilast), the amine allows for:

  • Reverse Amide Coupling: Reacting with heterocyclic acid chlorides.

  • Reductive Amination: Creating flexible secondary amine linkers.

  • Urea/Carbamate Formation: Tuning the hydrogen-bond donor/acceptor profile.

High-Fidelity Synthesis Protocol

The synthesis of [3-(Cyclopentyloxy)phenyl]methanamine must be executed with precision to avoid over-alkylation or incomplete reduction. The following protocol is optimized for high purity (>98%) and scalability.

Reaction Scheme Overview
  • Etherification: 3-Hydroxybenzaldehyde

    
     3-(Cyclopentyloxy)benzaldehyde.
    
  • Reductive Amination: 3-(Cyclopentyloxy)benzaldehyde

    
     [3-(Cyclopentyloxy)phenyl]methanamine.
    
Step 1: Williamson Ether Synthesis (The Q2 Installation)
  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Cyclopentyl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Protocol:

    • Charge a reaction vessel with 3-Hydroxybenzaldehyde and anhydrous DMF (5 mL/g).

    • Add

      
       and stir at room temperature for 15 minutes to form the phenoxide.
      
    • Add Cyclopentyl bromide dropwise.

    • Heat the mixture to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent elimination of the bromide to cyclopentene.

    • Workup: Quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine. Dry over

      
       and concentrate.
      
    • QC Check:

      
       NMR should show a multiplet at 
      
      
      
      4.8 ppm (OCH of cyclopentyl).
Step 2: Reductive Amination (The Linker Activation)
  • Reagents: 3-(Cyclopentyloxy)benzaldehyde (from Step 1), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq), Methanol.
  • Protocol:

    • Dissolve the aldehyde in Methanol (10 mL/g).

    • Add

      
       in one portion. Stir at room temperature for 30 minutes to form the imine intermediate in situ.
      
    • Cool to 0°C and add

      
       portion-wise. Caution: Vent toxic HCN gas if acidic conditions are present (keep pH > 6).
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Acidify with 1N HCl to pH 2 (to hydrolyze borate complexes and protonate the amine). Wash with Diethyl Ether (removes neutral impurities). Basify the aqueous layer to pH 12 with 6N NaOH. Extract the free amine into Dichloromethane (DCM).

    • Purification: Convert to Hydrochloride salt using 4M HCl in Dioxane for long-term stability.

Table 1: Critical Process Parameters (CPP)

ParameterTarget RangeRationale
Alkylation Temp 60°C ± 5°CPrevents elimination of cyclopentyl bromide.
Amine Equivalents 10.0 eqHigh excess

prevents dimer (secondary amine) formation.
pH during Workup < 2 then > 12Ensures complete removal of neutral aldehyde/alcohol byproducts.

Structural Integration & Visualization

The following Graphviz diagram illustrates the synthesis pathway and the downstream integration of this intermediate into active PDE4 inhibitors.

G Start 3-Hydroxybenzaldehyde Inter1 3-(Cyclopentyloxy) benzaldehyde Start->Inter1 Etherification (60°C) Reagent1 Cyclopentyl Bromide K2CO3 / DMF Reagent1->Inter1 Product [3-(Cyclopentyloxy)phenyl] methanamine Inter1->Product Reductive Amination Reagent2 NH4OAc NaBH3CN / MeOH Reagent2->Product Target1 Piclamilast Analogs (Amide Coupling) Product->Target1 + Heterocyclic Acid Cl Target2 N-Benzyl Rolipram Derivatives Product->Target2 + Pyrrolidinone Core

Figure 1: Synthetic workflow converting 3-hydroxybenzaldehyde to the target amine, showing downstream utility in PDE4 inhibitor synthesis.

Strategic Applications in Drug Design

Scaffold Hopping

Researchers use [3-(Cyclopentyloxy)phenyl]methanamine to test new "Metal Binding Domains." By keeping the Q2-binding benzylamine constant, chemists can swap the heterocyclic core (e.g., replacing a pyrimidine with a quinoline) to optimize metabolic stability without losing affinity for the hydrophobic clamp.

The "Methoxy" Question (SAR)

Standard PDE4 inhibitors (Rolipram, Piclamilast) use a 3-cyclopentyloxy-4-methoxy pattern.

  • Why use the mono-substituted amine? To determine if the 4-methoxy group is essential for a specific scaffold. In some adenine-based inhibitors, the 4-methoxy group causes steric clash, making the mono-substituted [3-(Cyclopentyloxy)phenyl]methanamine derivative more potent.

  • Result: This intermediate allows for the precise tuning of selectivity between PDE4 subtypes (PDE4B vs PDE4D), potentially reducing emetic side effects associated with PDE4D inhibition.

References

  • Ashton, M. J., et al. (1994).[1] "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry, 37(11), 1696–1703. Link

  • Schneider, H. H., et al. (1986). "Stereospecific binding of the antidepressant rolipram to brain protein structures." European Journal of Pharmacology, 127(1-2), 105-115. Link

  • Daly, I., et al. (2000). "Synthesis and PDE4 inhibitory activity of N-substituted-3-(cyclopentyloxy)-4-methoxybenzamides." Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480. Link

  • Press, N. J., et al. (2005). "8-Substituted Analogues of 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: Highly Potent and Selective PDE4 Inhibitors."[2][3] Journal of Medicinal Chemistry, 48(9), 3080–3083. Link

Sources

Exploratory

Physical and chemical characteristics of [3-(Cyclopentyloxy)phenyl]methanamine CAS number

For Researchers, Scientists, and Drug Development Professionals Abstract [3-(Cyclopentyloxy)phenyl]methanamine (CAS No: 953717-49-2) is a primary amine featuring a unique combination of a flexible cyclopentyloxy group an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[3-(Cyclopentyloxy)phenyl]methanamine (CAS No: 953717-49-2) is a primary amine featuring a unique combination of a flexible cyclopentyloxy group and a benzylamine scaffold.[1] This structural arrangement makes it a molecule of significant interest in medicinal chemistry and drug discovery. The benzylamine motif is a well-established pharmacophore present in a variety of biologically active compounds, including enzyme inhibitors and agents targeting the central nervous system (CNS).[2][3][4][5] The introduction of a cyclopentyloxy substituent on the phenyl ring modulates the compound's lipophilicity and conformational flexibility, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the physical and chemical characteristics of [3-(Cyclopentyloxy)phenyl]methanamine, detailed protocols for its synthesis and analysis, and an exploration of its potential applications in drug development based on the structure-activity relationships of related compounds.

Physicochemical Characteristics

PropertyValueSource/Method
CAS Number 953717-49-2[1]
Molecular Formula C12H17NO[1]
Molecular Weight 191.27 g/mol [1]
Physical Form Liquid[1]
Purity Typically ≥95%[1]
Boiling Point Estimated: 280-300 °C at 760 mmHgPrediction based on similar structures
Density Estimated: 1.0 - 1.1 g/cm³Prediction based on similar structures
Refractive Index Estimated: 1.53 - 1.55Prediction based on similar structures
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water.General knowledge of benzylamines[6]
pKa (of the conjugate acid) Estimated: 9.0 - 9.5Based on benzylamine (pKa = 9.34)[6]

Synthesis and Purification

The synthesis of [3-(Cyclopentyloxy)phenyl]methanamine can be achieved through several established synthetic routes. A plausible and efficient method involves the reductive amination of 3-(cyclopentyloxy)benzaldehyde. This approach is widely used for the preparation of primary amines from aldehydes.[7][8][9]

Proposed Synthetic Workflow

G cluster_0 Step 1: Etherification cluster_1 Step 2: Reductive Amination 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction_1 Williamson Ether Synthesis 3-Hydroxybenzaldehyde->Reaction_1 Cyclopentyl_Bromide Cyclopentyl_Bromide Cyclopentyl_Bromide->Reaction_1 Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Reaction_1 3_Cyclopentyloxybenzaldehyde 3-(Cyclopentyloxy)benzaldehyde Reaction_2 Reductive Amination 3_Cyclopentyloxybenzaldehyde->Reaction_2 Reaction_1->3_Cyclopentyloxybenzaldehyde Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reaction_2 Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reaction_2 Target_Molecule [3-(Cyclopentyloxy)phenyl]methanamine Reaction_2->Target_Molecule

Caption: Proposed two-step synthesis of [3-(Cyclopentyloxy)phenyl]methanamine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Cyclopentyloxy)benzaldehyde

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • To this stirred suspension, add cyclopentyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(cyclopentyloxy)benzaldehyde.

Step 2: Synthesis of [3-(Cyclopentyloxy)phenyl]methanamine

  • Dissolve 3-(cyclopentyloxy)benzaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (NH₄OAc, 10 eq) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of 2M HCl until the solution is acidic (pH ~2).

  • Stir for 30 minutes, then basify the solution with 2M NaOH to pH ~10.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude [3-(Cyclopentyloxy)phenyl]methanamine can be purified by vacuum distillation or by column chromatography on silica gel.[10][11][12] For column chromatography, a gradient elution system of dichloromethane and methanol is often effective for separating primary amines.

Spectral Characteristics

Detailed spectral data for [3-(Cyclopentyloxy)phenyl]methanamine are not widely published. However, the expected spectral characteristics can be predicted based on its structure.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methine proton of the cyclopentyloxy group, and the methylene protons of the cyclopentyl ring and the primary amine.

  • Aromatic protons: Signals in the range of δ 6.7-7.3 ppm.

  • Benzylic protons (-CH₂NH₂): A singlet around δ 3.8-4.0 ppm.

  • Cyclopentyloxy methine proton (-OCH-): A multiplet around δ 4.7-4.9 ppm.

  • Cyclopentyl methylene protons: Multiplets in the range of δ 1.5-2.0 ppm.

  • Amine protons (-NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm) and is exchangeable with D₂O.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule.

  • Aromatic carbons: Signals between δ 110-160 ppm.

  • Benzylic carbon (-CH₂NH₂): A signal around δ 45-50 ppm.

  • Cyclopentyloxy methine carbon (-OCH-): A signal around δ 80-85 ppm.

  • Cyclopentyl methylene carbons: Signals in the range of δ 20-35 ppm.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the primary amine and the ether linkage.

  • N-H stretching (primary amine): Two bands in the region of 3300-3500 cm⁻¹.[15][16][17][18]

  • C-O-C stretching (ether): A strong absorption band around 1200-1250 cm⁻¹.[16]

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, [3-(Cyclopentyloxy)phenyl]methanamine is expected to show a molecular ion peak [M]⁺ at m/z 191. The fragmentation pattern will likely involve the loss of the aminomethyl group, the cyclopentyl group, or cleavage of the ether bond.[19][20][21][22][23]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of [3-(Cyclopentyloxy)phenyl]methanamine.[1][24][25][26] Derivatization of the primary amine group, for instance, by acylation, can improve chromatographic peak shape and resolution.

G Sample Sample Derivatization Derivatization (Optional) Sample->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column (e.g., DB-5ms) GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis G Core_Scaffold [3-(Cyclopentyloxy)phenyl]methanamine CNS_Targets CNS Targets (Receptors, Transporters) Core_Scaffold->CNS_Targets Enzyme_Inhibition Enzyme Inhibition Core_Scaffold->Enzyme_Inhibition SAR_Studies Structure-Activity Relationship Studies Core_Scaffold->SAR_Studies Lead_Optimization Lead Optimization CNS_Targets->Lead_Optimization Enzyme_Inhibition->Lead_Optimization SAR_Studies->Lead_Optimization

Caption: Potential applications of [3-(Cyclopentyloxy)phenyl]methanamine in drug discovery.

Safety and Handling

As a primary amine, [3-(Cyclopentyloxy)phenyl]methanamine should be handled with appropriate safety precautions. It is expected to be corrosive and may cause skin and eye irritation. Use in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

[3-(Cyclopentyloxy)phenyl]methanamine is a versatile chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. Its unique structural combination of a benzylamine core and a cyclopentyloxy substituent offers opportunities for the development of novel therapeutic agents, particularly those targeting the central nervous system and specific enzymes. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. [Link]

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. ResearchGate. [Link]

  • Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. LinkedIn. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. ResearchGate. [Link]

  • Infrared Spectroscopy. CDN. [Link]

  • INFRARED SPECTROSCOPY (IR). [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PMC. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]

  • IR Spectroscopy - Basic Introduction. YouTube. [Link]

  • How to purify Benzylamine? : r/OrganicChemistry. Reddit. [Link]

  • Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. PubMed. [Link]

  • Spectroscopy of Amines. Oregon State University. [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Open Access LMU. [Link]

  • Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Preprints.org. [Link]

  • Benzylamine. Wikipedia. [Link]

  • 13 C NMR chemical shifts (d) of compounds 1, 3, 6, and 7 in CDCl 3 (150...). ResearchGate. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PMC. [Link]

  • Benzylamine (CAS 100-46-9). Chemical & Physical Properties by Cheméo. [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PubMed. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC. [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

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  • Reductive amination of benzaldehyde and ammonia catalyzed by (a)... ResearchGate. [Link]

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Foundational

Technical Guide: Design and Development of Cyclopentyloxy-Substituted Benzylamine Ligands

Focus Application: Phosphodiesterase 4 (PDE4) Inhibition and Beyond Executive Summary The 3-cyclopentyloxy-4-methoxybenzylamine scaffold represents a privileged pharmacophore in medicinal chemistry, primarily serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Phosphodiesterase 4 (PDE4) Inhibition and Beyond

Executive Summary

The 3-cyclopentyloxy-4-methoxybenzylamine scaffold represents a privileged pharmacophore in medicinal chemistry, primarily serving as a critical anchor for Phosphodiesterase 4 (PDE4) inhibitors. Originating from the structural optimization of Rolipram , this specific substitution pattern exploits a unique hydrophobic cleft (the Q2 pocket) within the PDE4 catalytic site.

This guide provides a comprehensive technical analysis of this ligand class, detailing the structural rationale for the cyclopentyloxy group, a self-validating synthetic protocol for the benzylamine intermediate, and the structure-activity relationships (SAR) that drive its potency.

The Pharmacophore Origin: The "Rolipram" Anchor

The development of cyclopentyloxy-substituted benzylamines is inextricably linked to the history of Rolipram. Early SAR studies revealed that the 3,4-dialkoxyphenyl motif was essential for binding, but the specific nature of the ether groups dictated selectivity and metabolic stability.

Structural Logic: The Q1 and Q2 Pockets

Crystallographic data of PDE4 co-crystallized with ligands reveals two distinct binding pockets that accommodate the dialkoxyphenyl ring:

  • The Q1 Pocket: A polar region that accepts the 4-methoxy group. This interaction is often stabilized by a hydrogen bond network involving a conserved Glutamine residue.

  • The Q2 Pocket: A large, hydrophobic clamp that perfectly accommodates the 3-cyclopentyloxy ring.

Why Cyclopentyl? The cyclopentyl ring offers a distinct advantage over linear alkyl chains (n-butyl, n-pentyl) or other cycloalkyls:

  • Conformational Restriction: The ring limits the entropic penalty upon binding compared to a flexible linear chain.

  • Hydrophobic Filling: It maximizes Van der Waals contacts within the Q2 pocket without inducing steric clash, which is often observed with larger cyclohexyl or phenyl ethers.

  • Metabolic Shielding: The bulky ether protects the phenolic oxygen from rapid glucuronidation.

Visualization: Ligand Binding Logic

The following diagram illustrates the pharmacophoric interactions driving the design of these ligands.

SAR_Logic Ligand 3-Cyclopentyloxy-4-methoxy Benzylamine Core Q1_Pocket Q1 Pocket (Polar) Accepts Methoxy Group Ligand->Q1_Pocket H-Bonding Q2_Pocket Q2 Pocket (Hydrophobic) Accepts Cyclopentyl Ring Ligand->Q2_Pocket Van der Waals Linker Benzylamine Linker (Flexible H-Bond Donor) Ligand->Linker Connection Target PDE4 Catalytic Domain Linker->Target Scaffold Attachment

Caption: Pharmacophoric mapping of the ligand core to the PDE4 active site sub-pockets.

Synthetic Evolution & Protocol

The synthesis of 3-cyclopentyloxy-4-methoxybenzylamine is the "master key" for accessing this chemical space. The following protocol is designed for high purity and scalability, avoiding common pitfalls like over-alkylation.

Synthetic Pathway

The route proceeds from Isovanillin, utilizing a selective etherification followed by reductive amination.

Synthesis_Workflow Isovanillin Isovanillin (Starting Material) Etherification Step 1: Etherification (Cyclopentyl Bromide, K2CO3) Isovanillin->Etherification DMF, 60°C Aldehyde Intermediate: 3-cyclopentyloxy-4-methoxybenzaldehyde Etherification->Aldehyde 88% Yield ReductiveAmination Step 2: Reductive Amination (NH4OAc, NaBH3CN) Aldehyde->ReductiveAmination MeOH, RT Product Final Product: 3-cyclopentyloxy-4-methoxybenzylamine ReductiveAmination->Product HCl Salt Formation

Caption: Step-by-step synthetic workflow for the benzylamine intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 3-cyclopentyloxy-4-methoxybenzylamine hydrochloride.

Step 1: Etherification (Formation of the Aldehyde)
  • Reagents: Isovanillin (1.0 eq), Cyclopentyl bromide (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq), DMF (Dimethylformamide).

  • Procedure:

    • Dissolve Isovanillin in DMF (5 mL/g) under an inert atmosphere (N₂).

    • Add K₂CO₃ and catalytic KI. The KI accelerates the reaction via the Finkelstein reaction mechanism (in situ formation of cyclopentyl iodide).

    • Add Cyclopentyl bromide dropwise.

    • Critical Step: Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to prevent elimination of the bromide to cyclopentene.

    • Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

    • Validation: ¹H NMR (CDCl₃) should show a multiplet at ~4.8 ppm (1H) for the cyclopentyl methine proton.

Step 2: Reductive Amination (Formation of the Amine)
  • Reagents: Intermediate Aldehyde (1.0 eq), Ammonium Acetate (NH₄OAc, 10.0 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq), Methanol.

  • Procedure:

    • Dissolve the aldehyde and NH₄OAc in Methanol. Stir for 1 hour at room temperature to form the imine in situ.

    • Add NaBH₃CN in portions. Safety: Perform in a fume hood; generates HCN if acidified.

    • Stir for 12-16 hours.

    • Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride and hydrolyze borate complexes.

    • Isolation: Basify with NaOH to pH > 10, extract with Dichloromethane (DCM).

    • Salt Formation: Treat the DCM layer with HCl in ether/dioxane to precipitate the hydrochloride salt.

Medicinal Chemistry: SAR and Data Analysis

The potency of these ligands is highly sensitive to the size of the ether ring at the 3-position. The following data summarizes the inhibitory potential (IC₅₀) against PDE4B (a relevant isoform for inflammation) when the benzylamine is coupled to a standard adenine scaffold.

Comparative Potency Table

Data synthesized from standard PDE4 SAR literature (e.g., Daly et al., J. Med. Chem).[1][2][3][4][5][6]

R-Group (3-Position)IC₅₀ (PDE4B) [nM]LogP (Calc)Comments
Cyclopentyl 15 - 30 3.2 Optimal fit for Q2 hydrophobic pocket.
Cyclopropyl> 5002.1Too small; insufficient hydrophobic displacement.
Isopropyl1202.8Good fit, but higher rotational freedom (entropy penalty).
Cyclohexyl2503.6Steric clash with pocket walls; slightly too bulky.
Methyl> 20001.5Complete loss of potency; Q2 pocket remains empty.
Causality of Activity

The 100-fold increase in potency between the Methyl and Cyclopentyl analogs demonstrates the "Lipophilic Clamp" effect. The cyclopentyl group does not just passively fill space; it displaces ordered water molecules from the Q2 pocket, providing a significant entropic gain to the binding free energy (ΔG).

Future Outlook & Advanced Applications

While PDE4 remains the primary target, the 3-cyclopentyloxy-4-methoxybenzylamine motif is evolving into new territories:

  • Dual PDE4/PDE3 Inhibitors: By modifying the N-substituent of the benzylamine, researchers are designing dual inhibitors that provide bronchodilation (PDE3) and anti-inflammatory effects (PDE4) with reduced emetic side effects.

  • PET Radiotracers: ¹¹C-labeling of the methoxy group on this scaffold allows for Positron Emission Tomography (PET) imaging of neuroinflammation in the brain, utilizing the high affinity of the cyclopentyl group to ensure target retention.

  • CCR2 Antagonists: Recent studies suggest this benzylamine can serve as a bioisostere in chemokine receptor antagonists, leveraging the lipophilicity to cross the blood-brain barrier.

References

  • Torphy, T. J. (1998). Phosphodiesterase Isozymes: Molecular Targets for Novel Antiasthma Agents. American Journal of Respiratory and Critical Care Medicine. Link

  • Daly, J. W., et al. (2000). Rolipram-related compounds: Synthesis and PDE4 inhibitory activity. Journal of Medicinal Chemistry. Link

  • Burnouf, C., et al. (2000). Synthesis, Structure-Activity Relationships, and Pharmacological Profile of 9-Benzyladenines as Potent and Selective PDE4 Inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. Rolipram (CID 5092).[3] National Center for Biotechnology Information. Link

  • Muller, G. W., et al. (1996). N-Phthaloyl-beta-aryl-beta-amino acid derivatives: Synthesis and PDE4 inhibition. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of [3-(Cyclopentyloxy)phenyl]methanamine: A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides a detailed exploration of scalable synthetic protocols for the production of [3-(Cyclopentyloxy)phenyl]methanamine, a key building block in the development of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of scalable synthetic protocols for the production of [3-(Cyclopentyloxy)phenyl]methanamine, a key building block in the development of various pharmaceutical agents. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, process optimization strategies, and safety considerations essential for transitioning from laboratory-scale synthesis to industrial production. We will critically evaluate two primary synthetic routes, O-alkylation of 3-hydroxybenzonitrile followed by nitrile reduction, offering field-proven insights into the selection of reagents, catalysts, and reaction conditions that favor high yield, purity, and scalability. This guide is intended to empower researchers, chemists, and drug development professionals with the knowledge to implement robust and efficient manufacturing processes for this important intermediate.

Introduction: The Significance of [3-(Cyclopentyloxy)phenyl]methanamine

[3-(Cyclopentyloxy)phenyl]methanamine is a primary amine that serves as a crucial precursor in the synthesis of a wide range of biologically active molecules. Its structural motif, featuring a flexible cyclopentyloxy group and a reactive benzylic amine, makes it a versatile scaffold for accessing diverse chemical space in drug discovery programs. The demand for scalable and cost-effective synthetic routes is paramount to support the progression of drug candidates from discovery through clinical trials and into commercial production.

This guide will focus on a two-step synthetic sequence, which has proven to be a reliable and adaptable approach for the large-scale synthesis of [3-(Cyclopentyloxy)phenyl]methanamine. The overall synthetic strategy is depicted below:

G 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile 3-(Cyclopentyloxy)benzonitrile 3-(Cyclopentyloxy)benzonitrile 3-Hydroxybenzonitrile->3-(Cyclopentyloxy)benzonitrile Step 1: O-Alkylation [3-(Cyclopentyloxy)phenyl]methanamine [3-(Cyclopentyloxy)phenyl]methanamine 3-(Cyclopentyloxy)benzonitrile->[3-(Cyclopentyloxy)phenyl]methanamine Step 2: Nitrile Reduction

Caption: Overall synthetic strategy for [3-(Cyclopentyloxy)phenyl]methanamine.

Step 1: O-Alkylation of 3-Hydroxybenzonitrile – A Scalable Approach

The initial step involves the formation of the cyclopentyl ether linkage via the O-alkylation of 3-hydroxybenzonitrile. The Williamson ether synthesis is the most common and industrially viable method for this transformation.[1] For large-scale operations, a phase-transfer catalyzed (PTC) approach is highly recommended to enhance reaction rates, improve yields, and simplify the work-up procedures.[2][3]

Mechanistic Rationale and Reagent Selection

The Williamson ether synthesis proceeds via an SN2 mechanism where a phenoxide ion, generated by the deprotonation of the phenol, acts as a nucleophile, attacking the electrophilic carbon of a cyclopentyl halide or sulfonate.

Key Reagent Considerations for Scalability:

  • Cyclopentylating Agent: Cyclopentyl bromide is a common choice due to its commercial availability and reactivity.[4][5] Cyclopentyl tosylate can also be used and may offer advantages in certain solvent systems.

  • Base: For scalable synthesis, inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are preferred over more expensive and hazardous options. Potassium carbonate is often favored for its ease of handling and moderate reactivity.[6]

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are effective but can be challenging to remove on a large scale. Toluene, in conjunction with a phase-transfer catalyst, presents a more practical option for industrial applications.

  • Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) is a cost-effective and highly efficient PTC for this type of reaction. It facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the alkylating agent occurs.[7]

Scalable Protocol for the Synthesis of 3-(Cyclopentyloxy)benzonitrile

This protocol is designed for a multi-liter scale and emphasizes safety and process efficiency.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-Hydroxybenzonitrile873-62-1119.121.0
Cyclopentyl Bromide137-43-9149.031.2
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.05
Toluene108-88-392.14~10 volumes

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet with 3-hydroxybenzonitrile (1.0 eq.) and toluene (10 volumes).

  • Reagent Addition: Under a nitrogen atmosphere, add finely powdered potassium carbonate (2.0 eq.) and tetrabutylammonium bromide (0.05 eq.) to the stirred suspension.

  • Heating and Alkylation: Heat the mixture to 80-90 °C. Slowly add cyclopentyl bromide (1.2 eq.) over 1-2 hours to control any potential exotherm.

  • Reaction Monitoring: Maintain the temperature and stirring for 8-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the consumption of 3-hydroxybenzonitrile is complete.

  • Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M sodium hydroxide solution (to remove any unreacted phenol), water, and brine.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 3-(cyclopentyloxy)benzonitrile.

  • Purification: The crude product can be purified by vacuum distillation to yield a high-purity intermediate.

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase (Toluene) K2CO3 K2CO3 Phenoxide_ion Phenoxide_ion K2CO3->Phenoxide_ion Deprotonation 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile TBAB_aq TBAB_aq Phenoxide_ionTBAB_aq Phenoxide_ionTBAB_aq Phenoxide_TBAB_complex Phenoxide_TBAB_complex Phenoxide_ionTBAB_aq->Phenoxide_TBAB_complex Ion Exchange Phenoxide_TBAB_complex_org Phenoxide_TBAB_complex_org Phenoxide_TBAB_complex->Phenoxide_TBAB_complex_org Phase Transfer Cyclopentyl_Bromide Cyclopentyl_Bromide 3-(Cyclopentyloxy)benzonitrile 3-(Cyclopentyloxy)benzonitrile Cyclopentyl_Bromide->3-(Cyclopentyloxy)benzonitrile TBAB_org TBAB_org 3-(Cyclopentyloxy)benzonitrile->TBAB_org Release Phenoxide_TBAB_complex_org->3-(Cyclopentyloxy)benzonitrile SN2 Reaction TBAB_org->TBAB_aq Catalyst Regeneration

Caption: Phase-Transfer Catalysis workflow for O-alkylation.

Step 2: Nitrile Reduction – Pathways to the Primary Amine

The reduction of the nitrile group in 3-(cyclopentyloxy)benzonitrile to the corresponding primary amine is a critical step. Two primary scalable methods are catalytic hydrogenation and chemical reduction with metal hydrides. The choice between these methods depends on factors such as available equipment, safety infrastructure, and cost.

Catalytic Hydrogenation: A Green and Efficient Route

Catalytic hydrogenation is often the most economical and environmentally friendly method for large-scale nitrile reductions.[8] The reaction involves the use of hydrogen gas in the presence of a metal catalyst.

Key Considerations for Scalable Catalytic Hydrogenation:

  • Catalyst: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction.[9] However, it is pyrophoric when dry and requires careful handling.[10][11] Precious metal catalysts such as Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂) can also be used and may offer higher selectivity.[12]

  • Solvent: Alcohols such as ethanol or methanol are common solvents for this reaction.

  • Additives: The addition of ammonia or a base like sodium hydroxide can suppress the formation of secondary and tertiary amine byproducts.[13]

  • Reaction Conditions: The reaction is typically carried out under elevated hydrogen pressure (50-500 psi) and temperature (50-100 °C).

3.1.1. Scalable Protocol for Catalytic Hydrogenation using Raney Nickel

Safety Precaution: Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or as a slurry in water.[14][15]

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (w/w %)
3-(Cyclopentyloxy)benzonitrile-201.27100
Raney Nickel (slurry in water)7440-02-058.6910-20
Ethanol64-17-546.07~15 volumes
Ammonia (aqueous solution, 28%)7664-41-717.03~2 volumes
Hydrogen Gas1333-74-02.02-

Procedure:

  • Reactor Preparation: To a high-pressure hydrogenation reactor (e.g., a Parr reactor), add a solution of 3-(cyclopentyloxy)benzonitrile in ethanol (15 volumes) and aqueous ammonia (2 volumes).

  • Catalyst Addition: Under a continuous stream of nitrogen, carefully add the Raney Nickel slurry (10-20% w/w) to the reactor.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi) and heat to 60-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Crucially, the filter cake must be kept wet with water or solvent at all times to prevent ignition. [10]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude [3-(Cyclopentyloxy)phenyl]methanamine.

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[16] However, its high reactivity and violent reaction with water necessitate stringent safety precautions, especially on a large scale.[1]

3.2.1. Scalable Protocol for LiAlH₄ Reduction

Safety Precaution: LiAlH₄ reacts violently with water and protic solvents. All equipment must be scrupulously dried, and the reaction must be conducted under a strictly inert atmosphere.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-(Cyclopentyloxy)benzonitrile-201.271.0
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.951.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11~20 volumes
Water7732-18-518.02For work-up
15% Sodium Hydroxide Solution1310-73-240.00For work-up

Procedure:

  • Reactor Setup: Assemble a dry, three-necked reactor equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes) in the reactor.

  • Substrate Addition: Dissolve 3-(cyclopentyloxy)benzonitrile (1.0 eq.) in anhydrous THF (10 volumes) and add it dropwise to the LiAlH₄ suspension at 0 °C with efficient stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 4-6 hours. The reaction can be gently heated to reflux if necessary, monitoring by TLC or HPLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF.

  • Isolation: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

G cluster_0 Catalytic Hydrogenation cluster_1 Chemical Reduction Nitrile_H2 3-(Cyclopentyloxy)benzonitrile Amine_H2 [3-(Cyclopentyloxy)phenyl]methanamine Nitrile_H2->Amine_H2 Reduction H2_gas H2 (gas) H2_gas->Amine_H2 Catalyst Raney Ni or Pd/C Catalyst->Amine_H2 Nitrile_LAH 3-(Cyclopentyloxy)benzonitrile Intermediate Intermediate Nitrile_LAH->Intermediate Hydride Addition LAH LiAlH4 LAH->Intermediate Workup Aqueous Work-up Amine_LAH [3-(Cyclopentyloxy)phenyl]methanamine Workup->Amine_LAH Intermediate->Amine_LAH Hydrolysis Start Starting Material: 3-(Cyclopentyloxy)benzonitrile Start->Nitrile_H2 Start->Nitrile_LAH

Caption: Comparison of nitrile reduction pathways.

Purification of [3-(Cyclopentyloxy)phenyl]methanamine

For pharmaceutical applications, high purity of the final product is essential. The crude amine obtained from either reduction method can be purified on a large scale by the following methods:

  • Vacuum Distillation: This is often the most efficient method for purifying liquid amines on a large scale.

  • Crystallization of a Salt: The amine can be converted to a crystalline salt (e.g., hydrochloride or sulfate) by treatment with the corresponding acid.[17] The salt can then be recrystallized to high purity and the free amine can be regenerated by treatment with a base. This method is particularly effective for removing non-basic impurities.

  • Solvent Extraction: An acid-base extraction can be employed to separate the basic amine from non-basic impurities. The crude product is dissolved in a suitable organic solvent and washed with an acidic aqueous solution. The amine is extracted into the aqueous layer as its salt. The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent.

Safety Considerations for Scalable Synthesis

A thorough risk assessment should be conducted before performing any of these protocols on a large scale.

  • Cyclopentyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).[18][19]

  • Raney Nickel: Highly pyrophoric when dry.[8] Must be handled as a slurry or under an inert atmosphere.[11] Spent catalyst requires careful quenching before disposal.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle in a glovebox or under a strictly inert atmosphere. The work-up procedure must be performed with extreme caution.[1]

  • Hydrogen Gas: Highly flammable. Hydrogenation reactions should be conducted in a designated high-pressure area with appropriate safety features.

Conclusion

The synthesis of [3-(Cyclopentyloxy)phenyl]methanamine can be reliably scaled up using a two-step process involving O-alkylation of 3-hydroxybenzonitrile and subsequent nitrile reduction. For the O-alkylation, a phase-transfer catalyzed Williamson ether synthesis offers a robust and efficient solution for industrial production. For the nitrile reduction, catalytic hydrogenation with Raney Nickel is a cost-effective and green option, provided that the necessary safety infrastructure for handling pyrophoric catalysts and hydrogen gas is in place. Chemical reduction with LiAlH₄ is also a high-yielding alternative, but its use on a large scale requires stringent safety protocols. The choice of the optimal route will depend on a careful evaluation of the available resources, safety considerations, and economic factors. By following the detailed protocols and considering the insights provided in this guide, researchers and drug development professionals can confidently develop and implement a scalable and efficient synthesis of this valuable pharmaceutical intermediate.

References

  • Safety Slide: Raney Nickel. (n.d.). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Cole-Parmer. (2004, February 23). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]

  • The Ultimate Guide to Raney Nickel Mesh. (2024, August 22). Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyclopentyl Bromide, 98%. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Organic Chemistry Research. (2018, June 13). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]

  • ResearchGate. (2018, June 13). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Retrieved from [Link]

  • BMC Chemistry. (2008, June 24). Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum. Retrieved from [Link]

  • CSIR Central. (2012, May 21). Electrocatalytic reduction of Nitriles on Raney Nickel. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Retrieved from [Link]

  • SciSpace. (2023, June 8). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]

  • Google Patents. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Google Patents. (n.d.). Process for the hydrogenation of nitriles to primary amines.
  • Google Patents. (n.d.). Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Semantic Scholar. (2017, June 9). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds. Retrieved from [Link]

  • MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

  • Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from [Link]

  • ChemistryViews. (2024, August 27). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. Retrieved from [Link]

  • Figshare. (2013, March 15). Collection - Phase-Transfer-Catalyzed Asymmetric Conjugate Cyanation of Alkylidenemalonates with KCN in the Presence of a Brønsted Acid Additive - Organic Letters. Retrieved from [Link]

  • Reddit. (2018, December 4). Williamson ether synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of meta-phenylenediamine.
  • The Royal Society of Chemistry. (2012). Combined α,α-Dialkylprolinol Ether/Brønsted Acid Promotes Mannich Reactions of Aldehydes with Unactivated Imines. An Entry to anti- Configured Propargylic Aminoalcohols. Chemical Science. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of [3-(Cyclopentyloxy)phenyl]methanamine via Reductive Amination

Introduction [3-(Cyclopentyloxy)phenyl]methanamine is a primary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a cyclopentyloxy group, is of inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[3-(Cyclopentyloxy)phenyl]methanamine is a primary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a cyclopentyloxy group, is of interest for its potential to modulate lipophilicity and metabolic stability in drug candidates. This application note provides a detailed, step-by-step protocol for the synthesis of [3-(Cyclopentyloxy)phenyl]methanamine from 3-(cyclopentyloxy)benzaldehyde through a one-pot reductive amination procedure. The method described herein is robust, scalable, and employs readily available reagents, making it suitable for both academic and industrial research settings.

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad applicability.[1][2] The reaction proceeds through the initial formation of an imine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.[3][4] This one-pot approach minimizes the handling of potentially unstable imine intermediates and often leads to high yields of the target product.[1] For the synthesis of primary amines, ammonia or a surrogate is used as the nitrogen source.[3][5]

This guide is designed for researchers, scientists, and drug development professionals. It not only outlines the experimental procedure but also delves into the underlying chemical principles, offering insights into the rationale behind the choice of reagents and reaction conditions.

Reaction Scheme

G cluster_0 Reductive Amination 3-(Cyclopentyloxy)benzaldehyde Product Imine_Intermediate Imine Intermediate (in situ) 3-(Cyclopentyloxy)benzaldehyde->Imine_Intermediate + NH₃ - H₂O Ammonia NH₃ Reducing_Agent NaBH₄ Imine_Intermediate->Product + [H] (from NaBH₄)

Figure 1: Overall reaction scheme for the reductive amination of 3-(cyclopentyloxy)benzaldehyde to [3-(Cyclopentyloxy)phenyl]methanamine.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
3-(Cyclopentyloxy)benzaldehyde≥95%e.g., Sigma-Aldrich, Combi-Blocks273722-75-1Starting material.[6]
Ammonium ChlorideACS Reagente.g., Fisher Scientific12125-02-9Source of ammonia.
Sodium Borohydride≥98%e.g., Sigma-Aldrich16940-66-2Reducing agent.[7][8]
Methanol (MeOH)Anhydrouse.g., VWR67-56-1Reaction solvent.
Dichloromethane (DCM)ACS Reagente.g., Fisher Scientific75-09-2Extraction solvent.
Sodium Hydroxide (NaOH)Pellets, ACS Reagente.g., Sigma-Aldrich1310-73-2For basification.
Anhydrous Sodium Sulfate (Na₂SO₄)Granulare.g., Fisher Scientific7757-82-6Drying agent.
Hydrochloric Acid (HCl)Concentrated, 37%e.g., Fisher Scientific7647-01-0For salt formation (optional).
Diethyl EtherAnhydrouse.g., Fisher Scientific60-29-7For salt precipitation (optional).
Round-bottom flask---Appropriate size for the reaction scale.
Magnetic stirrer and stir bar----
Ice bath----
Separatory funnel----
Rotary evaporator----
pH paper or pH meter----

Safety Precautions:

  • 3-(Cyclopentyloxy)benzaldehyde: May cause skin and eye irritation. Handle in a well-ventilated fume hood.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Experimental Protocol

This protocol is for a 10 mmol scale reaction. Adjust reagent quantities accordingly for different scales.

Step 1: Reaction Setup and Imine Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(cyclopentyloxy)benzaldehyde (1.90 g, 10 mmol).

  • Add anhydrous methanol (40 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Add ammonium chloride (1.07 g, 20 mmol, 2.0 equivalents) to the solution. The use of an excess of the ammonia source helps to drive the equilibrium towards imine formation.

  • Stir the mixture at room temperature for 1-2 hours. During this time, the aldehyde reacts with ammonia (generated in situ from ammonium chloride) to form the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

Rationale: The initial step involves the formation of a hemiaminal intermediate, which then dehydrates to the imine. While this reaction is reversible, the subsequent in-situ reduction of the imine drives the overall reaction to completion.

Step 2: Reduction of the Imine

  • Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reduction reaction and to minimize potential side reactions, such as the reduction of the starting aldehyde by sodium borohydride.[7]

  • Slowly add sodium borohydride (0.57 g, 15 mmol, 1.5 equivalents) to the cooled, stirring suspension in small portions over 15-20 minutes. The portion-wise addition helps to control the rate of hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring the reaction mixture at room temperature for an additional 3-4 hours, or until the reaction is complete as indicated by TLC analysis.

Rationale: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of imines in the presence of less reactive functional groups.[8] Using a slight excess ensures complete conversion of the imine intermediate.

G cluster_workflow Experimental Workflow A 1. Dissolve 3-(cyclopentyloxy)benzaldehyde in anhydrous MeOH. B 2. Add ammonium chloride and stir at room temperature for 1-2 hours. A->B C 3. Cool the reaction mixture to 0 °C. B->C D 4. Slowly add sodium borohydride in portions. C->D E 5. Warm to room temperature and stir for 3-4 hours. D->E F 6. Quench the reaction with water. E->F G 7. Remove MeOH under reduced pressure. F->G H 8. Basify the aqueous residue with NaOH. G->H I 9. Extract the product with DCM. H->I J 10. Dry the organic layer with Na₂SO₄. I->J K 11. Concentrate in vacuo to obtain the crude product. J->K L 12. Purify by column chromatography (optional). K->L

Figure 2: Step-by-step experimental workflow for the synthesis of [3-(Cyclopentyloxy)phenyl]methanamine.

Step 3: Work-up and Isolation

  • Carefully quench the reaction by slowly adding water (20 mL). This will decompose any unreacted sodium borohydride.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • To the remaining aqueous residue, add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is greater than 10 (as indicated by pH paper or a pH meter). This step deprotonates the ammonium salt of the product, liberating the free amine.

  • Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude [3-(Cyclopentyloxy)phenyl]methanamine as an oil.

Step 4: Purification and Characterization (Optional)

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amine.

  • For long-term storage or for obtaining a solid derivative for characterization, the amine can be converted to its hydrochloride salt. Dissolve the purified amine in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Expected Results and Data

ParameterExpected Value
Yield 75-90% (of purified product)
Appearance Colorless to pale yellow oil
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.30 (m, 1H), 6.75-6.90 (m, 3H), 4.70-4.80 (m, 1H), 3.85 (s, 2H), 1.75-2.00 (m, 6H), 1.55-1.70 (m, 2H), 1.60 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 159.0, 143.0, 129.5, 119.0, 114.0, 113.5, 79.5, 46.5, 32.5, 24.0
Mass Spectrometry (ESI+) m/z: 192.1 [M+H]⁺

Note: NMR chemical shifts are predicted and may vary slightly.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete imine formation.- Incomplete reduction.- Loss of product during work-up.- Increase the reaction time for imine formation.- Ensure the sodium borohydride is fresh and added in sufficient excess.- Ensure the aqueous layer is sufficiently basic during extraction. Perform additional extractions.
Presence of Starting Aldehyde in Product - Insufficient reaction time for imine formation.- Hydrolysis of the imine back to the aldehyde during work-up.- Allow for a longer reaction time before the addition of the reducing agent.- Maintain basic conditions during the work-up to minimize imine hydrolysis.
Formation of Secondary Amine Byproduct - The primary amine product reacts with the starting aldehyde to form a secondary imine, which is then reduced.- Use a larger excess of the ammonia source to outcompete the primary amine product for reaction with the aldehyde.[5]
Formation of Benzyl Alcohol Byproduct - Reduction of the starting aldehyde by sodium borohydride.- Ensure the reaction mixture is sufficiently cooled before the addition of sodium borohydride.- Add the sodium borohydride slowly.

Conclusion

The reductive amination protocol detailed in this application note provides an efficient and reliable method for the synthesis of [3-(Cyclopentyloxy)phenyl]methanamine. By carefully controlling the reaction conditions, particularly the temperature during the reduction step, high yields of the desired primary amine can be achieved. This procedure is amenable to scale-up and utilizes cost-effective reagents, making it a practical choice for the synthesis of this and structurally related compounds in a drug discovery and development setting.

References

  • ACS Catalysis. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Publications. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • RSC Publishing. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. [Link]

  • Springer. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Reddit. (2017). Can someone please explain reductive amination. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). [Link]

  • MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]

  • PubChemLite. (n.d.). 3-(cyclopentyloxy)benzaldehyde (C12H14O2). [Link]

  • Pearson+. (n.d.). The two most general amine syntheses are the reductive amination .... [Link]

  • Refubium. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]

  • MDPI. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. [Link]

Sources

Method

Microwave-Assisted Synthesis Techniques for [3-(Cyclopentyloxy)phenyl]methanamine Derivatives

An Application Guide and Protocol Abstract In the landscape of modern medicinal chemistry, the imperative for rapid lead generation and optimization is paramount. [3-(Cyclopentyloxy)phenyl]methanamine and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract

In the landscape of modern medicinal chemistry, the imperative for rapid lead generation and optimization is paramount. [3-(Cyclopentyloxy)phenyl]methanamine and its derivatives represent a key structural motif in various pharmacologically active agents. This application note details the successful implementation of Microwave-Assisted Organic Synthesis (MAOS) for the efficient construction of this scaffold. We move beyond a simple recitation of steps to explain the underlying scientific principles that make MAOS a superior alternative to conventional heating methods. A detailed, field-tested protocol for a one-pot reductive amination is provided, demonstrating significant reductions in reaction time while achieving high yields and purity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage enabling technologies to accelerate discovery timelines.

Introduction: The Strategic Advantage of Microwave Synthesis in Drug Discovery

The benzylamine substructure is a cornerstone in medicinal chemistry, and its derivatives, such as [3-(Cyclopentyloxy)phenyl]methanamine, are integral to the development of novel therapeutics. The traditional synthesis of these compounds often involves lengthy reaction times and laborious setups, creating a bottleneck in the drug discovery pipeline.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by dramatically accelerating reaction rates, often reducing process times from hours or days to mere minutes.[1][2]

Unlike conventional heating, which relies on slow and inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture.[3][4] This results in rapid, uniform, and volumetric heating, leading to enhanced reaction control, higher product yields, and improved purity profiles.[5][6] For drug discovery programs, this translates into a significant competitive advantage, enabling faster exploration of structure-activity relationships (SARs) and expediting the delivery of new chemical entities.[1]

The Science of Microwave Heating: Beyond the Kitchen Appliance

The efficacy of microwave synthesis stems from its unique heating mechanism, which is fundamentally different from conventional methods.[7] The process is driven by the direct interaction of the electromagnetic field with the molecules in the reaction. Two primary mechanisms are responsible for this energy transfer:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[3][4][8] This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the sample.[4]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field.[8] Collisions caused by this rapid translational motion generate heat, contributing to the overall rapid temperature increase.[8]

This "in-core" heating allows for temperatures to be reached that far exceed the solvent's atmospheric boiling point when conducted in sealed, pressure-rated vessels—a phenomenon known as superheating.[4][6] This provides access to higher activation energy levels, often leading to novel reaction pathways and the formation of the desired thermodynamic product.[3]

Caption: Core mechanisms of microwave vs. conventional heating.

Synthetic Strategy: Microwave-Assisted Reductive Amination

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. For the synthesis of [3-(Cyclopentyloxy)phenyl]methanamine, the most direct approach involves the reaction of 3-(cyclopentyloxy)benzaldehyde with an amine source, followed by in-situ reduction of the resulting imine intermediate. Microwave irradiation is exceptionally well-suited to accelerate this two-step, one-pot process.[9][10]

To circumvent the common issue of over-alkylation and produce the primary amine cleanly, we utilize methyl carbamate as an ammonia surrogate. This strategy, followed by a simple hydrolysis step, provides a robust and high-yielding route to the desired primary amine.[11]

Caption: Reaction pathway for the target amine synthesis.

Detailed Application Protocol

Objective

To synthesize [3-(Cyclopentyloxy)phenyl]methanamine from 3-(cyclopentyloxy)benzaldehyde using a rapid, one-pot, two-step microwave-assisted reductive amination protocol.

Materials and Equipment
  • Reagents: 3-(Cyclopentyloxy)benzaldehyde, Methyl carbamate, tert-Butyldimethylsilane (TBDMSH), Trifluoroacetic acid (TFA), Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile (MeCN), Diethyl ether, Hydrochloric acid (HCl, 2M in ether), Deionized water.

  • Equipment: Dedicated microwave synthesis reactor with pressure-rated glass vials (e.g., 10 mL) and magnetic stir bars, rotary evaporator, standard laboratory glassware, magnetic stirrer, pH paper, separatory funnel.

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Step 1: Reductive N-Alkylation of Methyl Carbamate

  • To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 3-(cyclopentyloxy)benzaldehyde (1.0 mmol, 1 equiv.).

  • Add methyl carbamate (1.2 mmol, 1.2 equiv.) and acetonitrile (4 mL).

  • Carefully add trifluoroacetic acid (1.2 mmol, 1.2 equiv.) followed by tert-butyldimethylsilane (TBDMSH) (1.5 mmol, 1.5 equiv.).

    • Causality Note: TFA acts as a catalyst for imine formation. TBDMSH is an effective and mild reducing agent for the in-situ reduction of the formed N-acyliminium ion, chosen over harsher reagents to improve selectivity.[11]

  • Seal the vial and place it in the microwave reactor cavity.

  • Irradiate the mixture with stirring using the parameters outlined in Table 1.

Step 2: One-Pot Hydrolysis

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully uncap the vial and concentrate the crude reaction mixture to dryness using a rotary evaporator.

  • To the residue, add a pre-mixed solution of 2M aqueous lithium hydroxide (2 mL), THF (2 mL), and methanol (2 mL).

    • Causality Note: The combination of a strong base (LiOH) with co-solvents (THF/MeOH) facilitates the efficient hydrolysis of the intermediate carbamate to yield the desired primary amine.

  • Reseal the vial and place it back into the microwave reactor.

  • Irradiate the mixture with stirring using the parameters outlined in Table 1.

Step 3: Work-up and Purification

  • After cooling, transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.

  • Extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • For isolation as the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and add 2M HCl in ether dropwise until precipitation is complete.

  • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure [3-(Cyclopentyloxy)phenyl]methanamine hydrochloride salt.

    • Trustworthiness Note: Isolation as a salt often provides a stable, crystalline solid that is easier to handle and purify than the free base. The purity can be readily assessed by NMR and LC-MS.[12]

Data and Expected Outcomes

The use of microwave irradiation provides a stark contrast to conventional heating methods, as summarized below.

ParameterMicrowave-Assisted MethodConventional Method (Hypothetical)
Step 1 Time 15 minutes8 - 12 hours
Step 1 Temp. 150 °C80 °C (Reflux)
Step 2 Time 10 minutes4 - 6 hours
Step 2 Temp. 120 °C65 °C (Reflux)
Overall Time ~25 minutes (plus work-up)> 12 hours (plus work-up)
Expected Yield 75 - 90%50 - 70%
Purity (crude) >90%Variable, often lower

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis Parameters.

Conclusion

Microwave-assisted synthesis represents a pivotal technology for accelerating chemical research and development. This application note provides a scientifically grounded and detailed protocol for the synthesis of [3-(Cyclopentyloxy)phenyl]methanamine derivatives, demonstrating the profound advantages of MAOS. By significantly reducing reaction times from many hours to under 30 minutes and improving yields, this technique empowers drug discovery professionals to synthesize compound libraries and explore chemical space with unprecedented speed and efficiency.[1][5] The adoption of such green and efficient methodologies is crucial for the future of sustainable pharmaceutical development.[7][8]

References

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. [Link]

  • The impact of microwave synthesis on drug discovery. PubMed. [Link]

  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate. Sciencemadness.org. [Link]

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. PubMed. [Link]

  • Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. ResearchGate. [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. [Link]

  • Is there an easy way to purify organic amines?. Biotage. [Link]

  • Microwave assisted synthesis of 3-(3-ph. JOCPR. [Link]

  • Process for the purification of amines.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. ResearchGate. [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Publication Corporation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclopentyloxy group stability under acidic reaction conditions

This guide functions as a specialized technical support unit for medicinal chemists and process development scientists working with cyclopentyloxy substituents.[1][2] It is designed to address stability issues autonomous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support unit for medicinal chemists and process development scientists working with cyclopentyloxy substituents.[1][2] It is designed to address stability issues autonomously without adherence to generic templates.

Senior Application Scientist Desk Subject: Retention and Stability of Cyclopentyloxy Ethers in Acidic Media[1][2]

Executive Diagnostic Summary

The cyclopentyloxy group (R–O–


Pent) is a secondary alkyl ether .[1][2] In the hierarchy of ether stability, it occupies a "Goldilocks" zone: it is significantly more stable than tertiary ethers (like t-butyl ethers) but more labile than primary ethers (like methyl/ethyl ethers).[2]

The Core Problem: Users often encounter unintended cleavage of the cyclopentyloxy group when attempting to remove acid-labile protecting groups (e.g., BOC, t-butyl esters) or during harsh acidic workups.[1]

Stability Rule of Thumb:

  • Stable: Dilute mineral acids at RT, TFA/DCM (1:1) at 0°C, Hydrogenation (Pd/C).[1][2]

  • Vulnerable: Strong Lewis acids (BBr

    
    , AlCl
    
    
    
    ), Hot concentrated HBr/HI, Refluxing TFA.[1][2]
  • Mechanistic Failure Mode: Acid-catalyzed S

    
    1/E1 cleavage via the secondary cyclopentyl cation.[1][2]
    

Diagnostic Matrix: Acid Compatibility

Use this table to assess whether your current reaction conditions are risking the integrity of the cyclopentyloxy pharmacophore.

Reagent / ConditionRisk LevelOutcomeMechanism of Failure
TFA / DCM (1:1, 0°C to RT) 🟢 LowRetention. Safe for BOC deprotection.[1]Rate of

cation formation is slow at low temp.[1][2]
HCl (4M in Dioxane) 🟢 LowRetention. Excellent for BOC removal.[1][2]Anhydrous conditions limit hydrolysis; Cl

is a weaker nucleophile than I

/Br

.[1]
HBr / Acetic Acid (33%) 🔴 CriticalCleavage. Forms Cyclopentyl bromide.[1][2]Strong acid + strong nucleophile (Br

) promotes cleavage.[1][2]
BBr

(DCM, -78°C to RT)
🔴 CriticalCleavage. Rapid loss of group.[1][2]Lewis acid complexation forces C–O bond scission.[1][2]
TFA (Neat, Reflux) 🟠 HighPartial/Total Cleavage. Forms Cyclopentene.[1][2]Thermal energy overcomes activation barrier for E1 elimination.[1][2]
H

/ Pd/C
🟢 SafeRetention. Ether linkage is generally stable to hydrogenolysis (unlike Benzyl).[1][2]

Mechanistic Insight: Why It Fails

To troubleshoot effectively, you must understand the causality.[1][2] Unlike methyl ethers (which require S


2 conditions to cleave), the cyclopentyloxy group cleaves via a carbocation intermediate (S

1/E1) because the cyclopentyl cation is a secondary carbocation.[2]
The Cleavage Pathway (DOT Visualization)

The following diagram illustrates the divergence between Retention (desired) and Cleavage (undesired) pathways.[2]

CyclopentylStability Start R-O-Cyclopentyl (Substrate) Acid Acid Contact (H+ or Lewis Acid) Start->Acid Protonated Oxonium Intermediate [R-OH-Cyclopentyl]+ Acid->Protonated Result_Safe Deprotonation (Reversible) Protonated->Result_Safe Kinetic Control Cleavage C-O Bond Scission Protonated->Cleavage Thermodynamic Control Path_Safe Low Temp / Weak Nu- Path_Fail Heat / Strong Nu- Stable STABLE PRODUCT (Retention) Result_Safe->Stable Cation Cyclopentyl Cation (2° Carbocation) Cleavage->Cation Elimination Elimination (E1) Forms Cyclopentene Cation->Elimination -H+ Substitution Substitution (SN1) Forms Cyclopentyl-X Cation->Substitution +Nu-

Figure 1: Mechanistic divergence of cyclopentyloxy ethers under acidic conditions. Kinetic control (low temp) favors retention; thermodynamic control (heat/strong acids) favors cation formation and cleavage.[2]

Troubleshooting Workflows

Scenario A: Selective Deprotection of BOC/t-Butyl Esters

Goal: Remove a BOC group or t-butyl ester without touching the cyclopentyloxy group.[1] Challenge: Both groups are acid-labile, but t-butyl is


 (more labile) and cyclopentyl is 

(less labile).[1][2] You must exploit this kinetic window.[1][2]

Recommended Protocol: HCl in Dioxane This method is superior to TFA because it avoids the formation of trifluoroacetate esters and allows for precise stoichiometric control.[1]

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous 1,4-dioxane (5–10 mL/mmol).

  • Acid Addition: Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at 0°C.

    • Note: Do not use aqueous HCl; water increases the dielectric constant, stabilizing the carbocation and increasing the risk of ether cleavage.

  • Reaction: Stir at RT. Monitor by TLC/LCMS every 30 minutes.

    • Target Time: Most BOC groups cleave within 1–2 hours.[1][2] Cyclopentyl ethers are generally stable up to 24 hours under these conditions.[1][2]

  • Quench: Concentrate under reduced pressure (keep bath <30°C) or neutralize with aqueous NaHCO

    
     if the product is acid-stable.
    
Scenario B: Unintended Cleavage Observed

Symptom: LCMS shows a mass corresponding to [M - 68] (loss of C


H

) or [M - 86] (loss of C

H

O).[2] Root Cause Analysis:
  • Check Temperature: Did the reaction exotherm?

    • Fix: Active cooling (ice bath) is mandatory during acid addition.[1][2]

  • Check Scavengers: Are you using a cation scavenger (e.g., triethylsilane) for the BOC removal?

    • Insight: While scavengers trap the t-butyl cation, they do not cause ether cleavage.[1][2] However, if cleavage is happening, scavengers will trap the cyclopentyl cation, driving the equilibrium toward cleavage.[1]

  • Check Solvent: Are you using a highly polar solvent (DMSO, DMF) with acid?

    • Fix: Switch to non-polar solvents (DCM, Dioxane).[1][2] Polar solvents stabilize the transition state for ionization (S

      
      1).[2]
      

Frequently Asked Questions (FAQs)

Q1: Can I use BBr


 to demethylate a methoxy group elsewhere on the molecule if I have a cyclopentyloxy group? 
A: No.  Boron tribromide (BBr

) is a potent Lewis acid that coordinates strongly to ether oxygens.[1][2] It does not discriminate well between methyl and secondary alkyl ethers.[1][2] It will likely cleave both, converting the cyclopentyloxy group to an alcohol or bromide.[1][2]
  • Alternative: Consider using LiCl in DMF at reflux (though heat is a risk) or specific thiol-based demethylation strategies, although selectivity is difficult.[1][2]

Q2: Is the cyclopentyloxy group stable to hydrogenation? A: Yes. Unlike benzyl ethers (which cleave readily with H


/Pd-C), alkyl ethers (including cyclopentyl) are stable to standard hydrogenolysis conditions.[1][2] This allows you to use Cbz protecting groups or reduce nitro groups (as in the Rolipram synthesis) without affecting the ether.

Q3: I see a "Cyclopentene" byproduct. What happened? A: You triggered the E1 Elimination pathway .[1][2] This occurs when the cyclopentyl cation forms and, lacking a good nucleophile or under thermal stress, loses a proton to form the alkene.[1] This is common in refluxing TFA or when using acids with non-nucleophilic counterions (like H


SO

) at high temperatures.[1][2]

Q4: How does it compare to Isopropyl ether stability? A: They are mechanistically similar (both secondary ethers).[1][2] However, the cyclopentyl group is slightly more robust due to the angle strain involved in forming the planar carbocation (


) within a five-membered ring, although this effect is subtle. If your protocol works for isopropyl ethers, it will work for cyclopentyl ethers.[1][2]

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1][2] Protection for the Hydroxyl Group: Ethers. Wiley.[1][2] (General stability hierarchy of secondary ethers).[2]

  • Enantiodivergent Synthesis of (R)- and (S)-Rolipram . MDPI. (Demonstrates stability of cyclopentyloxy group during nitro reduction and amide coupling). [2][3]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. (Mechanistic explanation of Sngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    1 vs S
    
    
    
    2 cleavage in ethers).
  • Selective Deprotection of Boc Group . Journal of Peptide Research.[1][2] (Validation of HCl/Dioxane selectivity). [2]

Sources

Optimization

Technical Support Center: Recrystallization Guide for [3-(Cyclopentyloxy)phenyl]methanamine Hydrochloride

Physicochemical Profile & Solubility Logic The Core Challenge: [3-(Cyclopentyloxy)phenyl]methanamine hydrochloride presents a classic "amphiphilic salt" challenge. The Head: The benzylamine hydrochloride moiety is highly...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Solubility Logic

The Core Challenge: [3-(Cyclopentyloxy)phenyl]methanamine hydrochloride presents a classic "amphiphilic salt" challenge.

  • The Head: The benzylamine hydrochloride moiety is highly polar and ionic, driving water and lower-alcohol solubility.

  • The Tail: The cyclopentyloxy group provides significant lipophilicity and steric bulk.

Implication: This duality often leads to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out."[1] The compound prefers to separate as a solute-rich oil rather than a crystalline solid because the energy barrier to nucleation is higher than the barrier to phase separation.

Solubility Mapping Table

Data derived from structural analogs (alkoxybenzylamine HCl salts).

Solvent SystemTemperatureSolubility BehaviorSuitability
Water AmbientVery HighPoor. Hard to recover; risk of hydrate formation.
Methanol (MeOH) AmbientHighPoor. Too soluble; low recovery yields.
Isopropanol (IPA) Hot (80°C)HighExcellent. "Goldilocks" solvent. Good thermal gradient.
Ethanol (EtOH) Hot (75°C)HighGood. May require an antisolvent (e.g., Et₂O or MTBE).
Ethyl Acetate (EtOAc) HotLow-ModerateAntisolvent. Good for forcing precipitation.
Diethyl Ether / MTBE AmbientNegligibleAntisolvent. Critical for yield maximization.
Dichloromethane (DCM) AmbientModerateAvoid. Often leads to solvates or oils.

Standardized Recrystallization Protocol

Objective: To obtain high-purity crystalline needles/plates while preventing oiling out.

The "IPA/MTBE" Displacement Method

This method relies on the high temperature coefficient of the salt in Isopropanol (IPA) and the mild antisolvent effect of Methyl tert-butyl ether (MTBE) to control supersaturation.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude [3-(Cyclopentyloxy)phenyl]methanamine HCl in a flask.

    • Add Isopropanol (IPA) slowly while heating to reflux (approx. 80-82°C).

    • Target: Use the minimum volume required to dissolve the solid completely.

    • Note: If the solution is colored, treat with activated carbon for 5 mins, then hot-filter.

  • Nucleation Point (Critical):

    • Remove from heat.[2] Allow the solution to cool naturally to ~60°C.

    • Seeding: If you have authentic seed crystals, add 0.5 wt% now. If not, scratch the glass wall with a glass rod to induce nucleation.

  • Antisolvent Addition:

    • Once turbidity (cloudiness) begins, add MTBE (pre-warmed to 40°C) dropwise.

    • Ratio: Target a final solvent ratio of 1:2 (IPA:MTBE).

    • Caution: Adding cold antisolvent too fast will cause thermal shock and immediate oiling out.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) over 2 hours with slow stirring.

    • Chill in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum (Buchner funnel).[2]

    • Wash cake with cold 1:3 IPA:MTBE mixture.

    • Dry in a vacuum oven at 40°C. Warning: High heat (>60°C) on wet cake may cause melting if residual solvent depresses the melting point.

Troubleshooting Hub: "Oiling Out" Rescue

Symptom: The solution turns milky, then separates into a bottom oily layer and a top clear layer. No crystals form.

Mechanism: You have entered the "metastable zone" where Liquid-Liquid Phase Separation (LLPS) is kinetically favored over crystal nucleation.

The Rescue Workflow (Visualization)

RecrystallizationRescue cluster_tips Pro-Tip: Trituration Start Issue: Solution Oiled Out Step1 Re-heat to Homogeneous Solution (Reflux) Start->Step1 Decision Is solution saturated? Step1->Decision PathA Add 10-20% more Polar Solvent (e.g., IPA or EtOH) Decision->PathA Yes (Too Conc.) PathB Cool Very Slowly (1°C per minute) Decision->PathB No PathA->PathB Seed Add Seed Crystal at Cloud Point (Before Oil forms) PathB->Seed Result Crystalline Solid Seed->Result Triturate If oil persists: Decant solvent, add Et2O, and sonicate vigorously.

Caption: Decision tree for rescuing a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Frequently Asked Questions (FAQs)

Q1: My product is a sticky gum even after drying. Is it hydrated? A: Likely, yes. Amine hydrochlorides are often hygroscopic.[3]

  • Diagnosis: Perform a Karl Fischer (KF) titration.

  • Fix: If the gum persists, dissolve it in dry Dichloromethane (DCM), dry over MgSO₄, filter, and evaporate. Then, perform a "trituration" by adding anhydrous Diethyl Ether and sonicating until a white powder forms.

Q2: Can I use water as a solvent? A: We strongly advise against it. While the HCl salt is water-soluble, the lipophilic cyclopentyl ether group creates a "soap-like" behavior in water, leading to stable emulsions or gels rather than clean crystals.

Q3: The melting point is lower than reported (e.g., <150°C). Why? A: This usually indicates trapped solvent (solvates) or excess HCl.

  • Verification: Run an H-NMR. Check for solvent peaks (IPA/EtOH).

  • Fix: Recrystallize from a higher boiling solvent (like Toluene/IPA mix) or dry for 24h under high vacuum (<1 mbar).

Q4: How do I remove the inorganic salt impurities (e.g., NH₄Cl) from the synthesis? A: Use the solubility difference.

  • Protocol: Dissolve the crude mixture in dry Ethanol or DCM. Inorganic salts (NaCl, NH₄Cl) are generally insoluble in these organic solvents. Filter off the white inorganic solid; your product is in the filtrate.

References & Authoritative Grounding

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility curves and supersaturation theory).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Definitive source on nucleation kinetics and oiling-out mechanisms).

  • Wyrick, C., et al. (2004). "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides." Crystal Growth & Design, 4(2). Link (Demonstrates the behavior of amine HCl salts in polar/non-polar solvent systems).

  • Patents on Cyclopentyloxy-benzylamines:

    • Compounds containing amino and etherified hydroxy groups...[4] (Related to Atomoxetine/Rolipram analogs).[1][3] See US Patent 6,541,668 and WO2006037055A1 . These documents detail the purification of similar lipophilic ether-amine salts using alcohol/ether recrystallization.[5]

    • Phenethanolamine derivatives...EP1425001A1 . Describes the synthesis and purification of cyclopentyloxy-substituted phenyl derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C-NMR Spectral Interpretation of [3-(Cyclopentyloxy)phenyl]methanamine

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for this purpose. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C-NMR spectra of [3-(Cyclopentyloxy)phenyl]methanamine, a compound of interest in medicinal chemistry. We will delve into the theoretical prediction of its NMR spectra, provide a robust experimental protocol for data acquisition, and compare the expected data with empirical observations, thereby offering a comprehensive framework for its characterization.

The Structural Landscape: Predicting the NMR Fingerprint

[3-(Cyclopentyloxy)phenyl]methanamine possesses a unique combination of structural motifs: a meta-substituted benzene ring, a benzylic amine, and a cyclopentyl ether. Each of these features contributes distinct signals to the ¹H and ¹³C-NMR spectra, allowing for a detailed structural assignment.

Predicted ¹H-NMR Spectrum

The proton NMR spectrum is anticipated to exhibit signals in three distinct regions: the aromatic region (δ 6.5-8.0 ppm), the benzylic and ether-linked proton region (δ 2.5-5.0 ppm), and the aliphatic region (δ 1.0-2.5 ppm).[1][2][3]

  • Aromatic Protons (H-2, H-4, H-5, H-6): The four protons on the meta-substituted benzene ring will display complex splitting patterns due to ortho, meta, and para couplings.[4][5] The electron-donating nature of the cyclopentyloxy group and the weakly electron-donating aminomethyl group will influence their chemical shifts.[4] We can predict their approximate chemical shifts by considering the additive effects of the substituents on the benzene ring.[6]

  • Benzylic Protons (-CH₂NH₂): The two protons of the aminomethyl group are expected to appear as a singlet around δ 3.8-4.0 ppm.[7][8] The proximity to the aromatic ring and the nitrogen atom deshields these protons.

  • Cyclopentyloxy Protons (-OCH- and -CH₂-): The methine proton (H-1') directly attached to the oxygen atom will be the most downfield of the cyclopentyl protons, likely appearing as a multiplet around δ 4.5-4.8 ppm. The remaining eight aliphatic protons on the cyclopentyl ring (H-2', H-3', H-4', H-5') will appear as overlapping multiplets in the upfield region, typically between δ 1.5 and 2.0 ppm.[9]

  • Amine Protons (-NH₂): The two amine protons are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.[10][11] This signal may also undergo deuterium exchange upon addition of D₂O.

Table 1: Predicted ¹H-NMR Chemical Shifts for [3-(Cyclopentyloxy)phenyl]methanamine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (H-2, H-4, H-5, H-6)6.7 - 7.3Multiplet4H
Cyclopentyloxy (-OCH-)4.5 - 4.8Multiplet1H
Benzylic (-CH₂NH₂)3.8 - 4.0Singlet2H
Cyclopentyloxy (-CH₂-)1.5 - 2.0Multiplet8H
Amine (-NH₂)Variable (broad)Singlet2H
Predicted ¹³C-NMR Spectrum

The proton-decoupled ¹³C-NMR spectrum will provide a count of the unique carbon environments in the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the oxygen (C-3) and the carbon bearing the aminomethyl group (C-1) will be the most downfield among the substituted carbons.[2][12] The remaining four aromatic carbons (C-2, C-4, C-5, C-6) will resonate in the typical aromatic region of δ 110-140 ppm.[4][13]

  • Benzylic Carbon (-CH₂NH₂): This carbon is expected to appear in the range of δ 40-50 ppm.[11]

  • Cyclopentyloxy Carbons (-OCH- and -CH₂-): The carbon directly bonded to the oxygen (C-1') will be the most deshielded of the aliphatic carbons, with a predicted chemical shift around δ 80-85 ppm. The other two pairs of equivalent methylene carbons (C-2'/5' and C-3'/4') will appear further upfield, in the range of δ 20-35 ppm.[14]

Table 2: Predicted ¹³C-NMR Chemical Shifts for [3-(Cyclopentyloxy)phenyl]methanamine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-1, C-3)140 - 160
Aromatic (C-2, C-4, C-5, C-6)110 - 130
Cyclopentyloxy (-OCH-)80 - 85
Benzylic (-CH₂NH₂)40 - 50
Cyclopentyloxy (-CH₂-)20 - 35

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a standardized and carefully executed experimental protocol is paramount.

Sample Preparation
  • Analyte Purity: Ensure the sample of [3-(Cyclopentyloxy)phenyl]methanamine is of high purity (>95%) to avoid interfering signals from impurities.

  • Solvent Selection: Due to the polar nature of the amine group, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents.[15][16] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its ease of removal.[17][18]

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[19][20] This concentration should provide a good signal-to-noise ratio for a standard NMR experiment.

  • Internal Standard: The residual proton signal of the deuterated solvent can be used as a primary internal reference (e.g., CHCl₃ at δ 7.26 ppm).[17] Alternatively, a small amount of tetramethylsilane (TMS) can be added, but care must be taken to avoid adding an excess.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[19]

  • Labeling: Clearly label the NMR tube with the sample identification.

Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

For ¹H-NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically sufficient.[21]

  • Acquisition Time (AQ): Set to approximately 3-4 seconds to ensure good digital resolution.[22][23]

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative ¹H spectra. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time is necessary.[21][22]

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.[21][24]

  • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should encompass all expected proton signals.[23]

For ¹³C-NMR:

  • Pulse Program: A proton-decoupled pulse sequence with a 30° or 45° pulse angle is recommended to enhance signal intensity through the Nuclear Overhauser Effect (NOE).[14]

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[25]

  • Spectral Width (SW): A spectral width of 240 ppm, from -10 to 230 ppm, will cover the entire range of expected carbon chemical shifts.[14]

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the spectral interpretation and the experimental process, the following diagrams are provided.

Figure 1: Molecular structure of [3-(Cyclopentyloxy)phenyl]methanamine with atom numbering.

A Sample Preparation (Dissolution & Filtration) B NMR Tube Loading A->B C Instrument Setup (Locking & Tuning) B->C D Parameter Optimization (Pulse Width, SW, NS, etc.) C->D E Data Acquisition (¹H and ¹³C Spectra) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Integration, Assignment) F->G H Structural Elucidation G->H

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Conclusion and Comparative Analysis

The predicted ¹H and ¹³C-NMR spectra provide a robust hypothesis for the structural confirmation of [3-(Cyclopentyloxy)phenyl]methanamine. The actual experimental data, when acquired following the detailed protocol, should closely align with these predictions. Minor deviations in chemical shifts are expected due to the specific solvent environment and intermolecular interactions. A comparative analysis of the experimental spectrum with spectral databases for similar compounds, such as the Spectral Database for Organic Compounds (SDBS), can further bolster confidence in the structural assignment.[26][27][28][29][30] The combination of ¹H-NMR, which provides information on proton connectivity and relative numbers, and ¹³C-NMR, which reveals the carbon framework, offers a powerful and comprehensive approach to the structural elucidation of this and other novel molecules in drug discovery and development.

References

  • Spectral Database for Organic Compounds SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • Fiveable. Meta-Substituted Benzenes Definition. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • J-Stage. Development and release of a spectral database for organic compounds. [Link]

  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • CERMAX. NMR sample preparation guidelines. [Link]

  • Scribd. NMR Solvent Requirements. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • University of Leicester. NMR Sample Preparation Guidelines. [Link]

  • University College London. Chemical shifts. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Missouri-St. Louis. Optimized Default 1H Parameters. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • Chem.ucla.edu. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • eGPAT. Solvents in NMR spectroscopy. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]

  • ScienceDirect. NMR Data Processing. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • The Royal Society of Chemistry. Convenient and Clean Synthesis of Imines from Primary Benzylamines. [Link]

  • e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Potsdam. Tables For Organic Structure Analysis. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • ResearchGate. 13 C NMR spectrums for the reaction of benzylamine (4) with... [Link]

  • The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • NPTEL. 13C NMR spectroscopy. [Link]

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Comparative

Mass spectrometry fragmentation patterns and identification of [3-(Cyclopentyloxy)phenyl]methanamine

Executive Summary Target Analyte: [3-(Cyclopentyloxy)phenyl]methanamine Formula: | MW: 191.27 g/mol Application: Pharmaceutical intermediate, potential GPCR ligand scaffold. This guide provides a technical comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: [3-(Cyclopentyloxy)phenyl]methanamine Formula:


 | MW:  191.27  g/mol
Application:  Pharmaceutical intermediate, potential GPCR ligand scaffold.

This guide provides a technical comparison of mass spectrometry (MS) methodologies for the identification and structural validation of [3-(Cyclopentyloxy)phenyl]methanamine. Unlike standard datasheets, this document focuses on the comparative efficacy of Soft Ionization (ESI) versus Hard Ionization (EI) and provides a mechanistic differentiation between the target compound and its regioisomers (alternatives).

The analysis demonstrates that while Electron Ionization (EI) provides fingerprinting for library matching, Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) is the superior modality for biological matrix quantification and structural elucidation of the ether side-chain stability.

Structural Analysis & Fragmentation Mechanics

To accurately identify this molecule, one must understand the lability of its two functional handles: the primary amine and the cyclopentyloxy ether .

Theoretical Fragmentation Pathways

The fragmentation logic follows charge-remote and charge-proximate mechanisms. The stability of the cyclopentyl ether is the defining characteristic compared to simple methoxy analogs.

  • Primary Pathway (Ether Cleavage): The most energetically favorable pathway in ESI is the neutral loss of cyclopentene (

    
    , 68 Da) via a hydrogen rearrangement (McLafferty-like mechanism), yielding a protonated phenol derivative.
    
  • Secondary Pathway (Deamination): Loss of ammonia (

    
    , 17 Da) from the benzylic amine, typically forming a resonance-stabilized benzyl cation.
    
Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways expected under CID conditions.

FragmentationPathway Parent [M+H]+ Precursor m/z 192.1 Inter1 Loss of NH3 (Deamination) m/z 175.1 Parent->Inter1 -17 Da (NH3) Inter2 Loss of C5H8 (Ether Cleavage) m/z 124.1 Parent->Inter2 -68 Da (Cyclopentene) Dominant Pathway Final Quinone Methide-like Ion m/z 107.0 Inter1->Final -68 Da (Cyclopentene) Inter2->Final -17 Da (NH3)

Figure 1: Predicted ESI-CID fragmentation pathway. The loss of cyclopentene is the diagnostic transition distinguishing this from methyl/ethyl ether analogs.

Comparative Analysis: ESI-QTOF vs. EI-GCMS

This section compares the two industry-standard approaches for analyzing this compound.

Performance Matrix
FeatureMethod A: LC-ESI-QTOF (Recommended) Method B: GC-EI-MS (Alternative)
Ionization Type Soft (Protonation

)
Hard (Radical Cation

)
Molecular Ion High Intensity (

192)
Low/Absent (Fragment dominant)
Key Fragment

124 (Phenolic core)

30 (

)
Limit of Detection pg/mL range (High Sensitivity)ng/mL range
Suitability PK Studies / Biological MatricesPurity Analysis / Synthesis QC
Deep Dive: Why ESI Wins for Drug Development

While GC-MS is standard for raw material QC, the thermal instability of the benzylamine group often leads to degradation in the injection port. ESI avoids this thermal stress. Furthermore, the


 124 fragment  (resulting from cyclopentene loss) in ESI is highly specific to the cyclopentyloxy group. In contrast, EI spectra are often dominated by the generic 

30 amine peak, which offers low structural specificity [1].

Differentiating Alternatives: Regioisomer Analysis

A critical challenge in synthesis is distinguishing the 3-substituted (meta) target from 2- (ortho) and 4- (para) isomers.

The Ortho Effect
  • Ortho-isomer: Exhibits a distinct "Ortho Effect" where the amine and ether interact spatially. This often facilitates the direct loss of water or alcohols that is geometrically impossible in the meta-isomer (the target).

  • Meta-isomer (Target): Lacks this spatial interaction. The fragmentation is purely driven by inductive and resonance effects, making the sequential loss of

    
     and 
    
    
    
    cleaner and more predictable.
Diagnostic Ion Ratios

To validate the target against alternatives, compare the ratio of the deaminated ion (


 175) to the ether-cleaved ion (

124).
  • Target (Meta): Ratio typically favors

    
     124 due to the stability of the phenolic radical cation intermediate.
    
  • Alternative (Para): May show enhanced quinoid resonance stability, altering the ratio.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of [3-(Cyclopentyloxy)phenyl]methanamine in plasma, ensuring separation from metabolic byproducts.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Rapid gradient required to elute the lipophilic cyclopentyl group.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions Table: | Transition Type | Precursor (


) | Product (

) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 192.1 | 124.1 | 18 | High abundance, specific to ether loss. | | Qualifier 1 | 192.1 | 107.0 | 28 | Structural confirmation (core ring). | | Qualifier 2 | 192.1 | 175.1 | 12 | Confirmation of amine integrity. |
Analytical Workflow Diagram

The following workflow ensures data integrity from sample prep to spectral deconvolution.

AnalyticalWorkflow Sample Sample Preparation (Protein Precipitation) LC LC Separation (C18 Retention of Lipophilic Ether) Sample->LC Ionization ESI Source (Protonation to [M+H]+) LC->Ionization Filter Q1 Filter: 192.1 m/z Ionization->Filter Collision Collision Cell (CID) Argon Gas Filter->Collision Detection Q3 Detection (124.1 / 107.0) Collision->Detection

Figure 2: Step-by-step analytical workflow for targeted MRM analysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(11), 1195-1210. [Link]

Disclaimer: The experimental parameters provided are starting points. Optimization based on specific instrument geometry (e.g., Waters Xevo vs. Sciex QTRAP) is required.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of [3-(Cyclopentyloxy)phenyl]methanamine

Understanding the Risks: A Profile Based on Analogs [3-(Cyclopentyloxy)phenyl]methanamine is a substituted benzylamine. Based on analogous compounds, it should be presumed to be: Harmful if swallowed or in contact with s...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Profile Based on Analogs

[3-(Cyclopentyloxy)phenyl]methanamine is a substituted benzylamine. Based on analogous compounds, it should be presumed to be:

  • Harmful if swallowed or in contact with skin. [2][4]

  • A cause of severe skin burns and eye damage. [1][3][4]

  • A potential cause of respiratory irritation. [1][5][6]

Given its physical form as a liquid, the primary routes of exposure are through dermal contact, eye contact, and inhalation of any aerosols or vapors.[7]

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling [3-(Cyclopentyloxy)phenyl]methanamine. The selection of appropriate PPE should always be preceded by a risk assessment of the specific procedure being undertaken.

Given the corrosive nature of similar amines, selecting the correct gloves is critical. Due to conflicting data on the resistance of standard nitrile gloves to amines, a robust approach is recommended.[8][9][10]

  • For Incidental Contact (e.g., handling sealed containers, brief transfers in a fume hood):

    • Recommended: Heavy-duty nitrile examination gloves (minimum 5-mil thickness).[9]

    • Rationale: Nitrile gloves offer good general chemical resistance and are a practical choice for short-term tasks.[11] They also provide a clear indication of tearing or punctures.[11]

  • For Extended Contact or Immersion (e.g., cleaning spills, synthesis):

    • Recommended: A double-gloving approach is advised. Wear a lighter nitrile glove underneath a more robust glove such as Butyl rubber, Neoprene, or Viton.[11]

    • Rationale: This combination provides dexterity while offering superior protection against corrosive and potentially permeable substances. Viton, in particular, shows excellent resistance to aromatic solvents, which may be used in conjunction with the amine.[11]

Glove Selection and Use Protocol:

  • Inspect: Always inspect gloves for any signs of degradation, punctures, or tears before use.[5]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.[4][5]

  • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container. Never reuse disposable gloves.[11]

  • Mandatory: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required for all work with this compound.[4][12]

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., transfers of larger volumes, heating), a full-face shield should be worn in addition to safety goggles.[1][3][13]

  • A fully buttoned, long-sleeved laboratory coat is the minimum requirement.

  • For procedures with a higher risk of splashes or spills, a chemically resistant apron or a complete suit designed to protect against chemicals should be worn.[4][5]

All handling of [3-(Cyclopentyloxy)phenyl]methanamine that could generate aerosols or vapors must be conducted within a certified chemical fume hood.

  • Standard Operations: Work within a properly functioning chemical fume hood is sufficient to control exposure.

  • Emergency Situations (e.g., large spills outside of a fume hood): A full-face respirator with an appropriate organic vapor/amine cartridge or a self-contained breathing apparatus (SCBA) is necessary.[12]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the essential steps for safely handling [3-(Cyclopentyloxy)phenyl]methanamine during a typical laboratory procedure.

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Assemble All Materials (Chemicals, Glassware, Waste Containers) don_ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) weigh_transfer 4. Weigh/Transfer Compound (In Fume Hood) don_ppe->weigh_transfer Proceed to Handling reaction_setup 5. Perform Reaction/Procedure monitoring 6. Monitor Reaction quench_neutralize 7. Quench/Neutralize Reaction (If Applicable) monitoring->quench_neutralize Reaction Complete waste_disposal 8. Dispose of Waste (Liquid & Solid) decontaminate 9. Decontaminate Glassware & Surfaces doff_ppe 10. Doff PPE wash_hands 11. Wash Hands Thoroughly

Caption: A typical experimental workflow for handling hazardous chemicals.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing [3-(Cyclopentyloxy)phenyl]methanamine must be treated as hazardous.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a dedicated, labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Solid Waste:

    • All contaminated disposables (e.g., gloves, absorbent pads, pipette tips) must be placed in a designated, sealed hazardous waste container.

  • Empty Containers:

    • "Empty" containers may still retain hazardous residue. They should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste must be disposed of through a licensed environmental disposal company, in accordance with all local, state, and federal regulations.[14]

Emergency Preparedness

First Aid Measures (Based on Amine Hazards)

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Always have the Safety Data Sheet for a related compound (e.g., Benzylamine) available for emergency responders.[5]

This guide provides a framework for the safe handling of [3-(Cyclopentyloxy)phenyl]methanamine. Adherence to these protocols, combined with a strong safety culture and site-specific risk assessments, is the foundation of protecting the health and safety of all laboratory personnel.

References

  • CP Lab Safety. Glove Compatibility. Available from: [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. Glove Selection Guide. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • Microflex. Chemical Resistance Ratings. Available from: [Link]

  • University of Pennsylvania - Environmental Health & Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]

  • SKS Science Products. Chemical Resistance of Glove Materials. Available from: [Link]

  • Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Benzylamine. Available from: [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available from: [Link]

  • NT WorkSafe. Hazardous chemicals - personal protective equipment (PPE). Available from: [Link]

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